(4-Tert-butylcyclohexyl) 4-(4-bromoanilino)-4-oxobutanoate
Description
(4-Tert-butylcyclohexyl) 4-(4-bromoanilino)-4-oxobutanoate is a synthetic organic compound characterized by the presence of a tert-butyl group attached to a cyclohexyl ring, a bromoaniline moiety, and an oxobutanoate ester
Properties
IUPAC Name |
(4-tert-butylcyclohexyl) 4-(4-bromoanilino)-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28BrNO3/c1-20(2,3)14-4-10-17(11-5-14)25-19(24)13-12-18(23)22-16-8-6-15(21)7-9-16/h6-9,14,17H,4-5,10-13H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USIHFKKMQCDUFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)OC(=O)CCC(=O)NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Tert-butylcyclohexyl) 4-(4-bromoanilino)-4-oxobutanoate typically involves a multi-step process:
Formation of the tert-butylcyclohexyl moiety: This can be achieved through the alkylation of cyclohexane with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Synthesis of 4-bromoaniline: This involves the bromination of aniline using bromine or a brominating agent like N-bromosuccinimide.
Coupling of the two moieties: The tert-butylcyclohexyl group is coupled with 4-bromoaniline through a nucleophilic substitution reaction.
Formation of the oxobutanoate ester: This step involves the esterification of the resulting compound with oxobutanoic acid under acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.
Reduction: Reduction of the bromo group can yield the corresponding aniline derivative.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Tert-butylcyclohexyl) 4-(4-bromoanilino)-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4-Tert-butylcyclohexyl) 4-(4-bromoanilino)-4-oxobutanoate involves its interaction with specific molecular targets. The bromoaniline moiety can interact with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular signaling pathways and oxidative stress responses.
Comparison with Similar Compounds
- (4-Tert-butylcyclohexyl) 4-(4-chloroanilino)-4-oxobutanoate
- (4-Tert-butylcyclohexyl) 4-(4-fluoroanilino)-4-oxobutanoate
- (4-Tert-butylcyclohexyl) 4-(4-methoxyanilino)-4-oxobutanoate
Comparison:
- Uniqueness: The presence of the bromo group in (4-Tert-butylcyclohexyl) 4-(4-bromoanilino)-4-oxobutanoate imparts unique reactivity, particularly in substitution reactions. This makes it a versatile intermediate for further chemical modifications.
- Reactivity: Compared to its chloro, fluoro, and methoxy analogs, the bromo derivative exhibits different reactivity patterns, which can be exploited in various synthetic applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
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